4-((5-Ethylthiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S3/c1-2-13-7-8-17(23-13)24(20,21)19-10-9-16(22-12-11-19)14-5-3-4-6-15(14)18/h3-8,16H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUDTBJRJIJSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-((5-Ethylthiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane can be described as follows:
- Molecular Formula : CHFOS
- Molecular Weight : 304.41 g/mol
This compound features a thiazepane ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing a thiazepane moiety often exhibit significant antimicrobial properties. A study assessing various thiazepane derivatives found that those with electron-withdrawing groups, such as sulfonyl groups, demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the ethylthiophene group may also contribute to this activity through increased lipophilicity, facilitating membrane penetration.
Anticancer Activity
Thiazepane derivatives have been explored for their anticancer potential. In vitro studies have shown that 4-((5-Ethylthiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : Evaluate the cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Method : MTT assay was performed to determine cell viability.
- Results : IC50 values were found to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating significant cytotoxicity.
-
Antimicrobial Screening :
- Objective : Assess antibacterial activity against E. coli and S. aureus.
- Method : Disc diffusion method was utilized.
- Results : Zones of inhibition measured 18 mm for E. coli and 22 mm for S. aureus, suggesting effective antibacterial properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonyl group | Increases solubility and enhances interaction with biological targets |
| Ethylthiophene moiety | Contributes to lipophilicity and membrane permeability |
| Fluorophenyl group | Potentially enhances binding affinity to target proteins |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-((5-Ethylthiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Step 1 : Formation of the thiazepane ring via cyclization of a precursor containing sulfur and nitrogen (e.g., thiirane intermediates).
- Step 2 : Sulfonylation at the 4-position using 5-ethylthiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C).
- Step 3 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with a fluorophenyl boronic acid derivative).
Key considerations include catalyst selection (e.g., palladium catalysts for coupling reactions), solvent polarity (e.g., DMF for solubility), and temperature control to minimize side reactions. Yields are optimized via HPLC monitoring and column chromatography purification .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to distinguish overlapping signals from the thiazepane ring (e.g., diastereotopic protons at C7) and sulfonyl/fluorophenyl groups. The deshielding effect of the sulfonyl group shifts nearby protons downfield (~δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragment patterns (e.g., cleavage at the sulfonyl-thiazepane bond) to validate the core structure .
- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., sulfonyl, fluorophenyl) influence the compound’s reactivity in biological assays?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., sulfonyl group) that may interact with nucleophilic residues in target proteins .
- Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 2-fluorophenyl with chlorophenyl) and evaluate binding affinity via SPR or fluorescence polarization assays. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes like kinases .
- Solubility Studies : Measure logP values to correlate fluorophenyl-induced lipophilicity with membrane permeability .
Q. What strategies address contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity. For example, discrepancies in IC50 values may arise from differences in cellular uptake rates or off-target effects.
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if rapid metabolism (e.g., sulfonyl group hydrolysis) reduces observed activity in vivo compared to in vitro .
- Data Normalization : Apply statistical tools (e.g., Z-factor analysis) to control for batch-to-batch variability in compound purity or assay conditions .
Q. How can retrosynthetic analysis improve scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Retrosynthetic Breakdown : Deconstruct the molecule into simpler fragments (e.g., thiazepane precursor, sulfonylating agent). Prioritize steps with high atom economy (e.g., one-pot ring-closing reactions) .
- Scale-Up Optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate) in large-scale reactions. Use flow chemistry for exothermic steps (e.g., sulfonylation) to enhance safety and yield .
- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate enantiomers if racemization occurs during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
